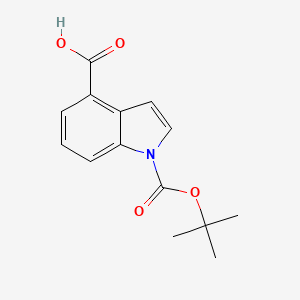
1-Boc-4-羧基吲哚
描述
1-Boc-4-carboxyindole, also known as 1-tert-Butoxycarbonylindole-4-carboxylic acid, is a chemical compound with the molecular formula C14H15NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 1-Boc-4-carboxyindole can be achieved from carbon dioxide and 1H-Indole-1-carboxylic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The 1-Boc-4-carboxyindole molecule contains a total of 35 bonds. There are 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyrrole .Chemical Reactions Analysis
The Boc group in 1-Boc-4-carboxyindole is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
1-Boc-4-carboxyindole has a molecular weight of 261.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Synthesis of Histamine H3 Antagonists
1-Boc-4-carboxyindole: serves as a key intermediate in the synthesis of histamine H3 antagonists . These antagonists are crucial in the study of neurological disorders and have potential therapeutic applications for diseases such as Alzheimer’s, narcolepsy, and obesity. The compound’s carboxylic acid group allows for further functionalization, making it a versatile building block in medicinal chemistry.
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
Researchers utilize 1-Boc-4-carboxyindole in the development of selective inhibitors of human reticulocyte 15-lipoxygenase-1 . This enzyme is implicated in various inflammatory and hyperproliferative diseases. Inhibitors based on the indole scaffold can help in understanding the enzyme’s role and potentially lead to anti-inflammatory drugs.
Hedgehog Pathway Inhibitors
The compound is used to create inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway . Aberrant activation of this pathway is associated with several types of cancer. By inhibiting Gli1, researchers can explore therapeutic avenues for treating such malignancies.
SARS-CoV 3CL Proinhibitors
Amidst the ongoing research for antiviral agents, 1-Boc-4-carboxyindole has been employed in the synthesis of pyridinyl carboxylates that act as SARS-CoV 3CL proinhibitors . These compounds are studied for their potential to inhibit the main protease of the coronavirus, which is essential for viral replication.
CCR3 Membrane Binding Ligands
The indole derivative is a reactant for preparing substituted bipiperidinylmethyl amides, which serve as CCR3 membrane binding ligands . CCR3 is a chemokine receptor involved in allergic inflammatory responses, and targeting it can lead to new treatments for conditions like asthma and allergic rhinitis.
Histone Deacetylase Inhibitors
1-Boc-4-carboxyindole: is also a precursor for the synthesis of indole amide hydroxamic acids, potent inhibitors of histone deacetylases (HDACs) . HDAC inhibitors are a class of compounds that have shown promise in cancer therapy by inducing tumor cell growth arrest, differentiation, and apoptosis.
安全和危害
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFITLRCKIRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677964 | |
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-carboxyindole | |
CAS RN |
848444-79-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)
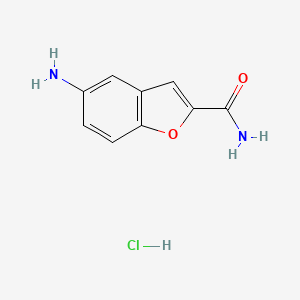
![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

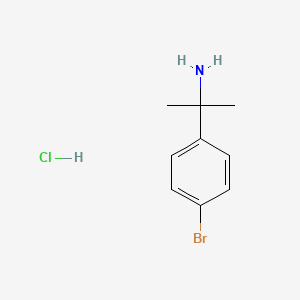
![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)
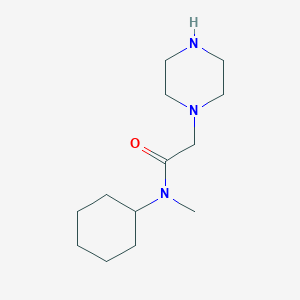


![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)
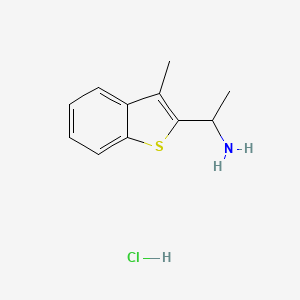
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)